3-(3-Chlorophenoxy)propionic acid
Overview
Description
3-(3-Chlorophenoxy)propionic acid is a chiral phenoxy acid herbicide .
Molecular Structure Analysis
The molecular formula of 3-(3-Chlorophenoxy)propionic acid is C9H9ClO3. It has an average mass of 200.619 Da and a monoisotopic mass of 200.024017 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
3-(3-Chlorophenoxy)propionic acid has a density of 1.3±0.1 g/cm3, a boiling point of 308.3±17.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C. The compound has an enthalpy of vaporization of 58.0±3.0 kJ/mol and a flash point of 140.2±20.9 °C .Scientific Research Applications
Agriculture: Plant Growth Regulation
3-(3-chlorophenoxy)propanoic acid: is explored in agriculture for its potential as a plant growth regulator. It can influence the growth of plants by mimicking natural plant hormones, potentially leading to enhanced crop yields and improved stress tolerance .
Medicine: Pharmaceutical Intermediates
In the medical field, this compound is investigated for its use as an intermediate in pharmaceutical synthesis. Its chemical structure allows for the creation of various derivatives that could be used in the development of new medications .
Biotechnology: Metabolic Engineering
Biotechnological applications include using 3-(3-chlorophenoxy)propanoic acid as a building block in metabolic engineering. It can be incorporated into bacterial production pathways to synthesize economically important chemicals, such as 3-hydroxypropionic acid, which is a valuable platform chemical .
Environmental Science: Herbicide Analysis
Environmental scientists study 3-(3-chlorophenoxy)propanoic acid for its role as a herbicide. Its environmental fate, transport, and ecological impacts are crucial for understanding its long-term effects on ecosystems .
Materials Science: Chemical Synthesis
In materials science, this compound is utilized in the synthesis of new materials. Its reactive properties make it a candidate for creating polymers or coatings with specific desired characteristics .
Analytical Chemistry: Chromatography
Analytical chemists use 3-(3-chlorophenoxy)propanoic acid in chromatographic methods to separate and analyze chemical mixtures. Its unique properties aid in the development of novel analytical techniques, such as high-performance liquid chromatography (HPLC) methods .
Safety and Hazards
The safety data sheet for 3-(3-Chlorophenoxy)propionic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon single exposure, with the respiratory system being a potential target .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been shown to interact with various enzymes and receptors, which could potentially be the case for this compound as well .
Result of Action
It has been suggested that similar compounds may have effects on growth regulation in certain plants .
properties
IUPAC Name |
3-(3-chlorophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKVNYPPAQLDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90221924 | |
Record name | 3-(3-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7170-50-5 | |
Record name | 3-(3-Chlorophenoxy)propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7170-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenoxy)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007170505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Chlorophenoxy)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90221924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenoxy)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.748 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(3-Chlorophenoxy)propionic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2C6P3JK39 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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